molecular formula C11H12N2O2 B112662 2-(3-Aminopropyl)isoindoline-1,3-dione CAS No. 4773-14-2

2-(3-Aminopropyl)isoindoline-1,3-dione

Cat. No. B112662
CAS RN: 4773-14-2
M. Wt: 204.22 g/mol
InChI Key: SRMYNTUZHJDDER-UHFFFAOYSA-N
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Description

“2-(3-Aminopropyl)isoindoline-1,3-dione” is a compound that has been the focus of much research due to its presence in a wide array of bioactive molecules . It is derived from analogs of important biogenic amines .


Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The molecular structure of “2-(3-Aminopropyl)isoindoline-1,3-dione” has been confirmed by various methods such as elemental and spectral analysis . The InChI code for this compound is 1S/C11H12N2O2/c12-6-3-7-13-10 (14)8-4-1-2-5-9 (8)11 (13)15/h1-2,4-5H,3,6-7,12H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline/isoindoline-1,3-dione derivatives have been monitored by techniques such as TLC . The products were then purified with a methodology as green as possible .


Physical And Chemical Properties Analysis

The compound “2-(3-Aminopropyl)isoindoline-1,3-dione” has a molecular weight of 204.23 . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

  • Green Synthesis Methods : The development of greener methods for synthesizing isoindoline-1,3-dione derivatives, such as using the Water Extract of Onion Peel Ash (WEOPA) method, is a significant advancement. This method avoids harmful reagents and provides an alternative for bio-waste management (Journal et al., 2019).

  • Antimicrobial Properties : Isoindoline-1,3-dione derivatives exhibit antimicrobial activities. For example, certain derivatives have shown effectiveness against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

  • Molecular Docking and Antioxidant Activity : These derivatives have been studied for their molecular docking, cytotoxicity (against cervical cancer cells), and antioxidant activities. Some compounds, like compound 3e, have shown notable antioxidant activity (Kumar et al., 2019).

  • Antibacterial and Antifungal Applications : New isoindoline-1,3-dione analogues synthesized from phthalic anhydride derivatives have shown moderate antibacterial and antifungal activities (Sankhe & Chindarkar, 2021).

  • Synthesis of 4H-Pyran Derivatives : Functionalization with Fe3O4/chloro-silane core-shell nanoparticles has been used to synthesize 4H-pyran derivatives, offering environmental benefits and good yields (Shabani et al., 2021).

  • Tyrosinase Inhibitory Activity : Certain derivatives have demonstrated tyrosinase inhibitory properties, which are relevant in the context of melanin synthesis and skin pigmentation disorders (Then et al., 2018).

  • Cyclooxygenase Inhibitors : Isoindoline-1,3-dione derivatives have been investigated as selective anti-inflammatory agents targeting cyclooxygenase enzymes, showing promise for drug development (Al-Husseini et al., 2022).

  • Novel Initiator for Polystyrene Synthesis : Utilizing 2-(3-bromo-3-phenylpropyl)isoindoline-1,3-dione as a novel initiator in atom transfer radical polymerization for synthesizing amino-end functionalized polystyrene (Pourjavadi et al., 2011).

  • Antimycobacterial Agents : Structurally modified isoindoline-1,3-dione derivatives have shown significant antimycobacterial activity, highlighting their potential in treating tuberculosis (Ahmad et al., 2022).

Safety And Hazards

The safety information for “2-(3-Aminopropyl)isoindoline-1,3-dione” indicates that it should be handled with care. Users are advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(3-aminopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMYNTUZHJDDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559555
Record name 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropyl)isoindoline-1,3-dione

CAS RN

4773-14-2
Record name 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4773-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminopropyl)phthalimide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Chen, W Wang - Журнал прикладной спектроскопии, 2019 - elibrary.ru
А distinctive fluorescent probe based on 2-(3-aminopropyl) isoindoline-1, 3-dione (probe 1) has been developed and synthesized. Probe 1 was applicable for sensing lead ion in C 2 H …
Number of citations: 0 elibrary.ru
M Baron, E Metay, M Lemaire, F Popowycz - Green Chemistry, 2013 - pubs.rsc.org
The reduction of aromatic and aliphatic nitro groups to anilines and amines is performed with good yield and selectivity in short reaction times. A mixture of sodium hypophosphite and …
Number of citations: 65 pubs.rsc.org
Y Chen, W Wang - Журнал прикладной спектроскопии, 2020 - zhps.ejournal.by
Разработан и синтезирован флуоресцентный зонд на основе 2-(3-аминопропил) изоиндолин-1, 3-диона (1). Зонд 1 применен для зондирования ионов свинца в C 2 H 5 OH с …
Number of citations: 0 zhps.ejournal.by

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